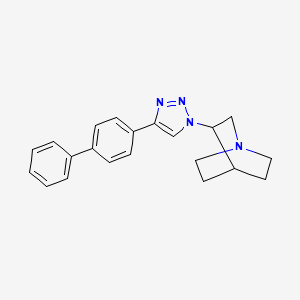

3-(4-(Biphenyl-4-yl)-1H-1,2,3-triazol-1-yl)quinuclidine

Descripción

Propiedades

Fórmula molecular |

C21H22N4 |

|---|---|

Peso molecular |

330.4 g/mol |

Nombre IUPAC |

3-[4-(4-phenylphenyl)triazol-1-yl]-1-azabicyclo[2.2.2]octane |

InChI |

InChI=1S/C21H22N4/c1-2-4-16(5-3-1)17-6-8-18(9-7-17)20-14-25(23-22-20)21-15-24-12-10-19(21)11-13-24/h1-9,14,19,21H,10-13,15H2 |

Clave InChI |

FCPFSJPNOQBLFM-UHFFFAOYSA-N |

SMILES canónico |

C1CN2CCC1C(C2)N3C=C(N=N3)C4=CC=C(C=C4)C5=CC=CC=C5 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of QND7 involves the formation of a triazolo ring compound. One method includes the preparation of a methanesulfonate crystal form of the triazolo ring compound. This method is simple, easy to implement, and suitable for industrial large-scale production . The preparation involves the use of specific reagents and conditions to achieve the desired crystal form with good solubility and stability.

Industrial Production Methods: The industrial production of QND7 follows similar synthetic routes but on a larger scale. The process ensures high purity and consistency, making it suitable for pharmaceutical applications. The production method is designed to be efficient and cost-effective, facilitating the preparation and storage of pharmaceutical preparations .

Análisis De Reacciones Químicas

Types of Reactions: QND7 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of QND7 .

Aplicaciones Científicas De Investigación

QND7 has several scientific research applications, including:

Chemistry: Used as a research tool to study the alpha7 nicotinic acetylcholine receptor and its role in various chemical processes.

Biology: Investigated for its effects on cellular processes, particularly in cancer cells.

Mecanismo De Acción

QND7 exerts its effects by antagonizing the alpha7 nicotinic acetylcholine receptor. This receptor is involved in the regulation of calcium ion flow in cells. By inhibiting this receptor, QND7 suppresses the Akt/mTOR signaling pathway, which is crucial for cell proliferation and migration. This mechanism makes QND7 effective in reducing the growth and spread of non-small cell lung cancer cells .

Comparación Con Compuestos Similares

Structural Analogues and Their Key Features

The following table compares 3-(4-(Biphenyl-4-yl)-1H-1,2,3-triazol-1-yl)quinuclidine with structurally related compounds reported in the literature:

Pharmacological and Structural Insights

Binding Affinity and Selectivity

- Biphenyl vs. Indole (IND8): The biphenyl group in the target compound enhances lipophilicity and π-π interactions compared to IND8’s indole moiety. This likely improves membrane permeability and receptor binding, though IND8’s indole may offer better solubility ().

- Biphenyl vs. However, the biphenyl group’s bulkiness may improve selectivity by excluding off-target interactions ().

Computational and Crystallographic Studies

Computational modeling suggests that the biphenyl group adopts a planar conformation, maximizing receptor contact, whereas IND8’s indole may induce slight torsional strain.

Actividad Biológica

3-(4-(Biphenyl-4-yl)-1H-1,2,3-triazol-1-yl)quinuclidine is a compound of increasing interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C21H22N

- Molecular Weight : 330.4 g/mol

- CAS Number : 1779540-13-4

- Synonyms : QND7

This compound acts primarily as an inhibitor of diacylglycerol lipase β (DAGLβ), which is involved in the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). The selective inhibition of DAGLβ by 3-(4-(Biphenyl-4-yl)-1H-1,2,3-triazol-1-yl)quinuclidine demonstrates an IC50 value of approximately 42 nM, indicating strong potency and selectivity over other lipases such as DAGLα and fatty acid amide hydrolase (FAAH) .

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. For instance, derivatives of biphenyl and triazole have been evaluated for their antibacterial and antifungal activities. In a study assessing various derivatives, compounds structurally related to 3-(4-(Biphenyl-4-yl)-1H-1,2,3-triazol-1-yl)quinuclidine exhibited significant antibacterial effects against Gram-negative bacteria with minimum inhibitory concentrations (MIC) around 50 μg/ml and antifungal activity against Candida albicans with MIC values of 100 μg/ml .

Anti-inflammatory Effects

Research indicates that this compound can disrupt lipid networks involved in inflammatory responses. By lowering levels of 2-AG and arachidonic acid in macrophages, it may modulate inflammatory pathways . This suggests potential applications in treating inflammatory diseases.

Study on Antibacterial Efficacy

A study conducted on various triazole derivatives demonstrated that certain compounds exhibited high docking scores when tested against Staphylococcus epidermidis, indicating strong binding affinity to bacterial proteins. The active compounds included those related to quinuclidine structures, showcasing their potential as effective antibacterial agents .

In Vivo Studies

In vivo studies have highlighted the anti-inflammatory properties of the compound. In murine models, treatment with 3-(4-(Biphenyl-4-yl)-1H-1,2,3-triazol-1-yl)quinuclidine resulted in reduced inflammation markers compared to control groups. This positions the compound as a candidate for further development in therapeutic applications targeting inflammation .

Summary Table of Biological Activities

Q & A

(Basic) What synthetic methodologies are commonly employed to synthesize 3-(4-(Biphenyl-4-yl)-1H-1,2,3-triazol-1-yl)quinuclidine?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of click chemistry. This reaction forms the 1,2,3-triazole ring by coupling an alkyne-functionalized quinuclidine derivative with a biphenyl-4-yl azide. Key considerations include:

- Use of Cu(I) catalysts (e.g., copper sulfate with sodium ascorbate) to accelerate regioselective triazole formation .

- Solvent systems like tert-butanol/water mixtures to enhance reaction efficiency and purity .

- Example protocol: Reacting 4-azidobiphenyl with a quinuclidine-propargyl derivative under inert conditions at 50–60°C for 12–24 hours .

(Advanced) How can reaction conditions be optimized for regioselective triazole formation in structurally complex systems?

Optimization strategies include:

- Catalyst immobilization : Weakly acidic polyacrylate resin-supported Cu(I) catalysts improve recyclability and reduce metal contamination .

- Solvent polarity modulation : Mixed solvents (e.g., DMF/water) enhance solubility of hydrophobic intermediates while maintaining catalyst activity .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 1–2 hours vs. 24 hours) and improves yields in sterically hindered systems .

(Basic) What spectroscopic and crystallographic techniques validate the structural integrity of this compound?

- NMR spectroscopy : - and -NMR confirm triazole proton signals (~7.5–8.5 ppm) and quinuclidine backbone geometry .

- X-ray crystallography : SHELXL refinement (e.g., anisotropic displacement parameters, twin correction) resolves challenges like disorder in the biphenyl moiety .

- IR spectroscopy : Triazole C-N stretching vibrations (~1450–1500 cm) and quinuclidine C-H bends (~2800 cm) are diagnostic .

(Advanced) How are crystallographic data discrepancies addressed during structural refinement?

- SHELXL features : Utilize restraints for bond lengths/angles in disordered regions and iterative refinement cycles to minimize -factors .

- Twinning analysis : Apply the Hooft parameter or R metrics to detect pseudo-merohedral twinning, common in triazole-containing crystals .

- Example: A 2021 study resolved biphenyl torsional disorder using PART instructions in SHELXL, achieving .

(Basic) What in vitro assays evaluate the biological activity of this compound?

- Antimicrobial testing : Agar diffusion or microdilution assays against S. aureus or E. coli, with Fluconazole (50 µg/mL) as a positive control .

- Antiplasmodial screening : Inhibition of Plasmodium falciparum growth in erythrocyte cultures (IC determination) .

- Cytotoxicity assays : MTT tests on mammalian cell lines (e.g., HEK293) to assess selectivity .

(Advanced) How are structure-activity relationship (SAR) studies designed for triazole-quinuclidine derivatives?

SAR strategies involve systematic substitution at key positions:

(Advanced) What computational approaches predict binding interactions with biological targets?

- Molecular docking : Align the compound with the human TEAD1 crystal structure (PDB: 7LI5) to identify hydrophobic pockets accommodating the biphenyl group .

- MD simulations : Analyze stability of ligand-protein complexes (e.g., 100 ns trajectories) using AMBER or GROMACS .

(Advanced) How are contradictory bioactivity results between assays reconciled?

- Statistical validation : Apply paired t-tests to compare triplicates, ensuring significance thresholds () are met .

- Dose-response curves : Re-evaluate IC values under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability .

(Basic) What analytical techniques ensure compound purity post-synthesis?

- HPLC : C18 reverse-phase columns with UV detection ( nm) assess purity (>95%) .

- Melting point analysis : Sharp melting ranges () confirm crystallinity .

(Advanced) How is ligand design tailored for metal complexation in catalytic applications?

- Iridium(III) complexes : Coordinate the triazole nitrogen with IrCl under refluxing ethanol, yielding antiplasmodial agents with enhanced stability .

- Ligand denticity : Bidentate coordination (triazole N3 and quinuclidine N) optimizes metal center geometry for catalytic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.